Diterpene triepoxide derivative 1
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Overview
Description
Diterpene triepoxide derivative 1 is a complex natural product derived from the roots of the Chinese medicinal plant Tripterygium wilfordii Hook F. This compound is known for its unique structure, which includes three epoxy groups, a hydroxyl group, and a lactone ring. It has attracted significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diterpene triepoxide derivative 1 involves several key steps:
Construction of the A-ring: This is typically achieved through aldol condensation.
Formation of the butenolide (D-ring): This step is carried out via acid-catalyzed lactonization.
Construction of the epoxides: A newly developed methodology is used to introduce the epoxy groups.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Tripterygium wilfordii Hook F. The extraction process involves:
Harvesting and drying: the roots of the plant.
Solvent extraction: using organic solvents such as ethanol or methanol.
Purification: through chromatographic techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Diterpene triepoxide derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the epoxy groups and other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Diterpene triepoxide derivative 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown promise in the treatment of various cancers, inflammatory diseases, and autoimmune disorders.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of diterpene triepoxide derivative 1 involves multiple molecular targets and pathways:
Inhibition of NF-κB activity: This leads to reduced expression of pro-inflammatory cytokines and enzymes.
Induction of apoptosis: The compound promotes cell death in cancer cells by affecting calcium release, lysosomal membrane depolarization, and inhibition of heat shock protein 70 (HSP70).
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth
Comparison with Similar Compounds
Diterpene triepoxide derivative 1 is unique due to its specific combination of epoxy groups, hydroxyl group, and lactone ring. Similar compounds include:
Triptolide: Another diterpene triepoxide with similar biological activities but different structural features.
Celastrol: A related compound with anti-inflammatory and anticancer properties but lacking the epoxy groups.
Wilforlide A: A diterpene lactone with immunosuppressive activities but a different overall structure
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1R,2R,4R,5R,7S,8S,9R,11R,13R)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m1/s1 |
InChI Key |
DFBIRQPKNDILPW-IJWWASSVSA-N |
Isomeric SMILES |
CC(C)[C@]12[C@H](O1)[C@@H]3[C@]4(O3)[C@@]5(CCC6=C([C@H]5C[C@@H]7[C@@]4([C@H]2O)O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Origin of Product |
United States |
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